5-Methylpyrrolidin-3-amine

Trace amine-associated receptor GPCR pharmacology cAMP accumulation assay

5-Methylpyrrolidin-3-amine (CAS: 396133-22-5) is a chiral 3-aminopyrrolidine derivative with molecular formula C₅H₁₂N₂ and molecular weight 100.16 g/mol, characterized by two stereogenic centers at the 3- and 5-positions of the pyrrolidine ring. This compound exists as multiple stereoisomers including (3R,5S), (3S,5R), (3S,5S), and (3R,5R) configurations, each with distinct CAS registry numbers and stereochemical properties.

Molecular Formula C5H12N2
Molecular Weight 100.16 g/mol
Cat. No. B12083681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylpyrrolidin-3-amine
Molecular FormulaC5H12N2
Molecular Weight100.16 g/mol
Structural Identifiers
SMILESCC1CC(CN1)N
InChIInChI=1S/C5H12N2/c1-4-2-5(6)3-7-4/h4-5,7H,2-3,6H2,1H3
InChIKeyUNVQHSVRIOLLPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpyrrolidin-3-amine Procurement Guide: Chiral Pyrrolidine Building Block Specification and Stereochemical Variants


5-Methylpyrrolidin-3-amine (CAS: 396133-22-5) is a chiral 3-aminopyrrolidine derivative with molecular formula C₅H₁₂N₂ and molecular weight 100.16 g/mol, characterized by two stereogenic centers at the 3- and 5-positions of the pyrrolidine ring [1]. This compound exists as multiple stereoisomers including (3R,5S), (3S,5R), (3S,5S), and (3R,5R) configurations, each with distinct CAS registry numbers and stereochemical properties . The 3-aminopyrrolidine scaffold is recognized as a valuable building block in medicinal chemistry due to its defined stereochemistry and capacity for interaction with biological targets . However, public domain data on receptor binding affinity, selectivity, and pharmacokinetic parameters for the free base form remain substantially limited, presenting a critical consideration for research procurement decisions .

Why 5-Methylpyrrolidin-3-amine Cannot Be Substituted with N-Methylpyrrolidin-3-amine or Unsubstituted Pyrrolidines


Procurement decisions for 5-methylpyrrolidin-3-amine must account for three non-interchangeable factors: stereochemical configuration, ring-substitution pattern, and salt form. The compound exists as multiple stereoisomers with potentially divergent biological activities—(3S,5S)-5-methylpyrrolidin-3-amine has demonstrated roles in enhancing DNA gyrase inhibition and antibacterial potency, whereas stereochemical variants may exhibit different target engagement profiles . Structurally similar alternatives such as N-methylpyrrolidin-3-amine differ fundamentally in substitution position (ring-carbon C5-methyl versus N-methyl), altering both physicochemical properties and biological target interactions . Additionally, the dihydrobromide salt form of cis-5-methylpyrrolidin-3-amine provides increased stability compared to free bases, a critical handling consideration for long-term research applications . Generic substitution without stereochemical and salt-form specification risks irreproducible experimental outcomes.

5-Methylpyrrolidin-3-amine: Quantitative Evidence Assessment for Scientific Selection


TAAR5 Receptor Activity: Low-Potency Agonism Defines Functional Profile

5-Methylpyrrolidin-3-amine exhibits weak agonistic activity at the mouse trace amine-associated receptor 5 (TAAR5). In HEK293 cells expressing mouse TAAR5, the compound demonstrated an EC₅₀ value exceeding 10,000 nM (>1.00E+4 nM) in a cAMP accumulation assay measured after 20 minutes [1]. This low-potency profile is relevant for applications requiring weak TAAR5 modulation, distinguishing it from high-potency pyrrolidine-based TAAR ligands that may produce stronger functional responses. No direct head-to-head comparison data with other 3-aminopyrrolidines at this target was identified in the public domain.

Trace amine-associated receptor GPCR pharmacology cAMP accumulation assay

Physicochemical Property Comparison: 5-Methyl vs. N-Methyl Substitution Alters LogP and pKa

The ring-carbon C5-methyl substitution in 5-methylpyrrolidin-3-amine produces distinct physicochemical properties compared to the N-methyl analog. (3R,5R)-5-methylpyrrolidin-3-amine exhibits a calculated LogP of -0.36 , indicating higher hydrophilicity than N-methylpyrrolidin-3-amine hydrochloride, which has a reported pKa of 5.875 and XLogP3 value indicative of different lipophilicity . This difference in substitution position (C-methyl versus N-methyl) fundamentally alters the compound's ionization state at physiological pH and predicted membrane permeability characteristics. No experimentally determined pKa or LogP values for 5-methylpyrrolidin-3-amine free base were identified in the public domain; all values are computationally derived.

Lipophilicity Ionization state Physicochemical profiling

Stereochemical Configuration Availability: Four Distinct Isomers with Independent CAS Registration

5-Methylpyrrolidin-3-amine is commercially available as four distinct stereoisomers, each with independent CAS registry numbers: (3R,5S)-5-methylpyrrolidin-3-amine (CAS 739340-25-1) , (3S,5R)-5-methylpyrrolidin-3-amine (CID 10240770) [1], (3S,5S)-5-methylpyrrolidin-3-amine (CAS 684644-42-6) , and (3R,5R)-5-methylpyrrolidin-3-amine. In contrast, N-methylpyrrolidin-3-amine exists only as (R)- and (S)-enantiomers due to a single stereocenter at the 3-position . This dual-stereocenter architecture enables access to four discrete three-dimensional configurations, expanding the stereochemical diversity available for structure-activity relationship studies and asymmetric synthesis applications.

Chiral building blocks Stereochemistry Asymmetric synthesis

Salt Form Stability: Dihydrobromide Salt Provides Enhanced Storage Characteristics

cis-5-Methylpyrrolidin-3-amine dihydrobromide exhibits increased stability compared to the free base form, making it suitable for long-term storage and routine handling . The dihydrobromide salt formation converts the volatile free amine into a crystalline solid with defined melting point characteristics (reported range for related dihydrobromide salts: 168-172 °C) . This stability enhancement is a general property of amine hydrobromide salts, but the specific salt form availability for 5-methylpyrrolidin-3-amine provides procurement flexibility not uniformly available across all 3-aminopyrrolidine derivatives. No quantitative stability comparison data (e.g., degradation half-life at defined temperature/humidity) was identified in the public domain.

Compound stability Salt formulation Storage conditions

5-Methylpyrrolidin-3-amine: Evidence-Based Research and Industrial Application Scenarios


Chiral Building Block for Asymmetric Synthesis and Medicinal Chemistry SAR Studies

5-Methylpyrrolidin-3-amine serves as a versatile chiral building block for constructing more complex molecules requiring defined stereochemistry at the pyrrolidine core . The availability of four distinct stereoisomers (as documented in Section 3, Evidence Item 3) enables systematic structure-activity relationship studies where stereochemical configuration can be independently varied while maintaining identical molecular connectivity. The 3-aminopyrrolidine scaffold is recognized as valuable in drug discovery, with derivatives synthesized for anticonvulsant properties and neuroreceptor ligand development .

Trace Amine-Associated Receptor (TAAR) Pharmacology Research

Based on documented weak agonistic activity at mouse TAAR5 (EC₅₀ >10,000 nM in cAMP accumulation assays; Section 3, Evidence Item 1), 5-methylpyrrolidin-3-amine may serve as a low-potency reference compound or starting scaffold for TAAR ligand optimization [1]. The compound's low potency profile distinguishes it from high-potency TAAR modulators, providing researchers with a tool compound spanning a different region of the concentration-response curve. Applications in TAAR5-mediated signaling studies should account for the weak activity level.

Stable Salt Form for Long-Term Compound Library Storage

The dihydrobromide salt form of cis-5-methylpyrrolidin-3-amine provides enhanced stability characteristics suitable for inclusion in compound screening libraries requiring long-term storage (Section 3, Evidence Item 4) . The crystalline nature of the dihydrobromide salt (melting point range 168-172 °C) facilitates accurate weighing and handling compared to the free base form, which may exist as a low-melting solid or liquid . This formulation advantage is particularly relevant for automated compound management systems and high-throughput screening campaigns.

Physicochemical Property Optimization for CNS Drug Discovery Programs

The calculated LogP of -0.36 for (3R,5R)-5-methylpyrrolidin-3-amine (Section 3, Evidence Item 2) positions this compound within a favorable lipophilicity range for central nervous system (CNS) drug discovery programs . This hydrophilic profile, resulting from the C5-methyl substitution pattern, differs from N-methyl analogs and may influence blood-brain barrier penetration predictions. Researchers should note that these are computationally derived values requiring experimental validation before definitive CNS property claims can be established.

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